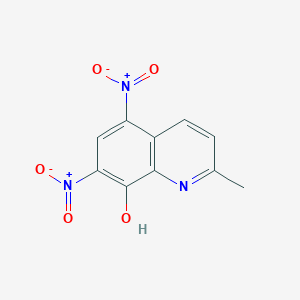

2-Methyl-5,7-dinitroquinolin-8-ol

Description

The Quinoline (B57606) Scaffold as a Privileged Structure in Chemical Sciences

The term "privileged structure" is used in medicinal chemistry to describe molecular scaffolds that are capable of binding to multiple biological targets, thus serving as a fertile ground for drug discovery. tandfonline.comnih.gov The quinoline ring system, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a quintessential example of such a scaffold. tandfonline.comnih.govbohrium.comnih.gov Its status is supported by its frequent appearance in many approved drugs and biologically active compounds. tandfonline.com

Versatility and Broad Applications in Medicinal Chemistry and Beyond

The quinoline nucleus is a key component in a multitude of compounds with a wide spectrum of pharmacological activities. bohrium.comnih.gov These include, but are not limited to, anticancer, antimalarial, antimicrobial, anti-inflammatory, and antiviral properties. bohrium.comnih.govfrontiersin.org For instance, the quinoline framework is central to well-known antimalarial drugs like quinine (B1679958) and chloroquine, as well as various kinase inhibitors used in cancer therapy. tandfonline.comrsc.org Beyond medicine, quinoline derivatives are utilized in the manufacturing of dyes and as solvents for resins. researchgate.net

Evolution of Quinoline Chemistry in Contemporary Research

The synthesis of the quinoline core, first isolated from coal tar in 1834, has evolved significantly. rsc.orgmdpi.com While classic methods like the Skraup and Friedländer syntheses remain fundamental, contemporary research focuses on developing more efficient, atom-economical, and environmentally benign methodologies. frontiersin.orgmdpi.com Recent advancements include the use of transition-metal catalysis, multicomponent reactions (MCRs), and green chemistry approaches, such as microwave-assisted and ultrasound-irradiated syntheses, which often lead to higher yields and reduced reaction times. frontiersin.orgnih.govrsc.org

Importance of Substituted Quinolin-8-ol Derivatives in Bioactive Compound Discovery

Within the broad family of quinolines, the 8-hydroxyquinoline (B1678124) (also known as quinolin-8-ol or oxine) moiety is of particular importance. nih.govnih.gov The strategic placement of the hydroxyl group at the C-8 position, adjacent to the ring nitrogen, creates a powerful bidentate chelating site. researchgate.netyoutube.com This ability to bind metal ions is fundamental to many of its biological activities, including antineurodegenerative, anticancer, and antimicrobial effects. nih.govyoutube.comchemicalbook.com Furthermore, these derivatives are explored as fluorescent chemosensors and as electron carriers in organic light-emitting diodes (OLEDs). nih.govscispace.com

Contextualizing Dinitrated Quinolinols within the Broader Quinoline Family

The introduction of nitro groups, which are strong electron-withdrawing substituents, onto the quinolin-8-ol scaffold significantly modifies its electronic properties and reactivity. nih.gov The presence of two nitro groups, as in dinitrated quinolinols, renders the aromatic system highly electrophilic. researchgate.net This enhanced electrophilicity can be crucial for certain biological activities and provides unique opportunities for further chemical modification. For example, in the related compound 5,7-dinitroquinolin-8-ol, the nitro groups make it susceptible to nucleophilic substitution reactions, allowing for the synthesis of novel derivatives that would otherwise be difficult to access. researchgate.net This chemical behavior highlights the role of dinitration in creating specialized precursors for complex molecular architectures.

Research Rationale for Investigating 2-Methyl-5,7-dinitroquinolin-8-ol

Potential Contributions to Fundamental Chemical Knowledge

The study of this compound offers insights into several areas of fundamental chemistry. It has been identified as a ligand capable of forming single crystals with yellow luminescent and fluorescent properties. cymitquimica.com This suggests potential applications in materials science, for instance, in the development of new optical materials or sensors. The investigation of its crystal structure and photophysical properties contributes to the understanding of structure-property relationships in luminescent materials. cymitquimica.com Furthermore, exploring its coordination chemistry—how it binds to different metal ions—can expand the library of known chelating agents and provide model systems for studying metal-ligand interactions.

Data Tables

Table 1: Physicochemical Properties of this compound and a Related Compound

| Property | This compound | 5,7-Dinitroquinolin-8-ol |

| CAS Number | 38543-75-8 | 1084-32-8 nih.gov |

| Molecular Formula | C₁₀H₇N₃O₅ | C₉H₅N₃O₅ nih.gov |

| Molecular Weight | 249.18 g/mol | 235.15 g/mol nih.gov |

| Known Function | Ligand for luminescent crystals cymitquimica.com | Chemical Intermediate researchgate.net |

Implications for Advanced Applications in Targeted Research Fields

The specific structural features of this compound, namely the presence of nitro and hydroxyl functional groups on the quinoline scaffold, point towards its potential in advanced materials science and analytical chemistry. Research has identified this compound as a ligand capable of forming single crystals that exhibit notable luminescent and fluorescent properties. researchgate.net

The study of such compounds often involves an exploration of energy transfer mechanisms and detailed structural analysis through techniques like X-ray crystallography. The planar structure of this compound, as revealed by these studies, is a key factor influencing its photophysical behavior. researchgate.net These characteristics are highly sought after in the development of new materials for optical and electronic applications.

The yellow luminescence and fluorescence observed in the crystalline form of this compound suggest its potential use in the following areas:

Luminescent Probes: The compound could be investigated as a fluorescent sensor for the detection of specific analytes. The interaction of the hydroxyl and nitro groups with metal ions or other molecules could lead to changes in its fluorescence intensity or wavelength, forming the basis of a detection method.

Organic Light-Emitting Diodes (OLEDs): The luminescent properties of quinoline derivatives are of significant interest in the development of OLEDs. While research on this specific compound's application in OLEDs is not extensively documented in the available literature, its inherent fluorescence makes it a candidate for further investigation as an emissive or host material.

Nonlinear Optics: The presence of electron-withdrawing nitro groups and an electron-donating hydroxyl group on an aromatic system can lead to significant second-order nonlinear optical (NLO) properties. Materials with high NLO activity are crucial for applications in telecommunications, optical computing, and frequency conversion.

The targeted research into the photophysical and crystallographic properties of this compound paves the way for its application in these advanced technological fields, moving beyond the more traditional biological applications of the broader quinoline family.

Detailed Research Findings

While extensive quantitative data for this compound is not widely available in the public domain, the existing research provides a qualitative understanding of its key characteristics.

| Property | Finding | Implication |

| Physical State | Forms single crystals. researchgate.net | Suitable for crystallographic studies and applications requiring ordered molecular arrangements. |

| Optical Properties | Exhibits yellow luminescence and fluorescence. researchgate.net | Potential for use in light-emitting devices, sensors, and as a fluorescent marker. |

| Structural Feature | Possesses a planar molecular structure. researchgate.net | Influences its photophysical properties and potential for intermolecular interactions. |

| Classification | Identified as a ligand. researchgate.net | Can be used to form coordination complexes with metal ions, potentially leading to new materials with unique properties. |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5,7-dinitroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O5/c1-5-2-3-6-7(12(15)16)4-8(13(17)18)10(14)9(6)11-5/h2-4,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHKESAPGWSTIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CC(=C2O)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00570975 | |

| Record name | 2-Methyl-5,7-dinitroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38543-75-8 | |

| Record name | 2-Methyl-5,7-dinitroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 2 Methyl 5,7 Dinitroquinolin 8 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the structural determination of 2-Methyl-5,7-dinitroquinolin-8-ol, providing unambiguous evidence for the connectivity and chemical environment of each atom.

| Proton | Chemical Shift (ppm) | Multiplicity |

| -CH₃ (at C2) | [Data not available] | Singlet |

| Aromatic-H | [Data not available] | [Data not available] |

| -OH (at C8) | [Data not available] | Broad Singlet |

| Data is not available in the provided search results. |

Carbon-13 (¹³C) NMR Spectral Analysis and Quaternary Carbon Identification

The ¹³C NMR spectrum provides a detailed carbon map of the molecule. The spectrum displays signals for each unique carbon atom, including the quaternary carbons which are not directly observed in the ¹H NMR spectrum. The carbons bearing the nitro groups (C5 and C7) and the carbon attached to the hydroxyl group (C8) are significantly deshielded and appear at lower field. The methyl carbon at C2 appears at a characteristic upfield chemical shift.

| Carbon Atom | Chemical Shift (ppm) |

| C2 | [Data not available] |

| C3 | [Data not available] |

| C4 | [Data not available] |

| C4a | [Data not available] |

| C5 | [Data not available] |

| C6 | [Data not available] |

| C7 | [Data not available] |

| C8 | [Data not available] |

| C8a | [Data not available] |

| -CH₃ | [Data not available] |

| Data is not available in the provided search results. |

Two-Dimensional NMR Techniques (e.g., HMBC, COSY) for Connectivity Confirmation

To definitively establish the molecular structure and assign all proton and carbon signals, two-dimensional NMR experiments such as Heteronuclear Multiple Bond Correlation (HMBC) and Correlation Spectroscopy (COSY) are employed. COSY spectra reveal proton-proton coupling networks, confirming the connectivity of adjacent protons within the quinoline (B57606) ring. HMBC spectra are crucial for identifying long-range correlations between protons and carbons (typically over two to three bonds), which helps in assigning the quaternary carbons and confirming the positions of the substituents on the quinoline core.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and gain insights into the structural components of this compound through its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Calculation

High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass of the compound. This precise mass is used to determine the elemental composition of the molecule, confirming the molecular formula C₁₀H₇N₃O₅. The experimentally determined exact mass is compared with the theoretically calculated mass for the proposed formula, with a high degree of agreement providing strong evidence for the compound's identity.

| Parameter | Value |

| Molecular Formula | C₁₀H₇N₃O₅ |

| Calculated Exact Mass | [Data not available] |

| Measured Exact Mass (HRMS) | [Data not available] |

| Data is not available in the provided search results. |

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of specific chemical bonds. The IR spectrum exhibits characteristic absorption bands that confirm the presence of the hydroxyl (-OH), nitro (-NO₂), and methyl (-CH₃) groups, as well as the aromatic quinoline ring system. The stretching vibration of the hydroxyl group appears as a broad band, while the asymmetric and symmetric stretching vibrations of the nitro groups are observed as strong absorptions at specific wavenumbers.

| Functional Group | Vibrational Frequency (cm⁻¹) |

| O-H Stretch | [Data not available] |

| N-O Stretch (Asymmetric) | [Data not available] |

| N-O Stretch (Symmetric) | [Data not available] |

| C-H Stretch (Aromatic) | [Data not available] |

| C-H Stretch (Aliphatic) | [Data not available] |

| C=C and C=N Stretch (Aromatic) | [Data not available] |

| Data is not available in the provided search results. |

Identification of Key Functional Group Frequencies

While specific experimental spectra for this compound are not widely published, the characteristic vibrational frequencies of its key functional groups can be predicted with high accuracy based on the extensive spectroscopic data available for related 8-hydroxyquinoline (B1678124) derivatives and nitroaromatic compounds. The principal functional groups present in the molecule are the hydroxyl (-OH) group, the aromatic quinoline ring system, the methyl (-CH₃) group, and the two nitro (-NO₂) groups.

The infrared (IR) and Raman spectra are expected to exhibit distinct bands corresponding to the stretching and bending vibrations of these groups.

Hydroxyl (-OH) Group: A broad absorption band is anticipated in the high-frequency region of the IR spectrum, typically between 3200 and 3600 cm⁻¹, corresponding to the O-H stretching vibration. The broadness of this peak is indicative of intermolecular or intramolecular hydrogen bonding. The in-plane and out-of-plane O-H bending vibrations are expected at lower frequencies.

Aromatic Quinoline Ring: The C-H stretching vibrations of the aromatic rings are expected to appear in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the quinoline ring system will give rise to a series of sharp to medium intensity bands in the 1400-1600 cm⁻¹ region.

Methyl (-CH₃) Group: The asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl group are predicted to occur around 2960 cm⁻¹ and 2870 cm⁻¹, respectively. The corresponding bending vibrations would be observed in the 1375-1450 cm⁻¹ range.

Nitro (-NO₂) Groups: The nitro groups are strong absorbers in the IR spectrum. The asymmetric and symmetric stretching vibrations of the N-O bonds are expected to produce two strong bands, typically in the ranges of 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively. The presence of two nitro groups may lead to a splitting or broadening of these peaks.

An interactive data table summarizing the expected key functional group frequencies is presented below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| Methyl (-CH₃) | Asymmetric C-H Stretch | ~2960 |

| Methyl (-CH₃) | Symmetric C-H Stretch | ~2870 |

| Aromatic C=C/C=N | Ring Stretch | 1400-1600 |

| Nitro (-NO₂) | Asymmetric N-O Stretch | 1500-1560 |

| Nitro (-NO₂) | Symmetric N-O Stretch | 1335-1385 |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. For this compound, it has been reported that this ligand can form single crystals. cymitquimica.com The chemical analysis of this compound has confirmed a planar structure with two nitro groups and one methyl group attached to the quinolinium core. cymitquimica.com

While a detailed crystallographic dataset for the free ligand is not publicly available, analysis of related structures allows for a discussion of the expected molecular geometry and intermolecular interactions. The quinoline ring system is anticipated to be essentially planar. The nitro groups at the 5 and 7 positions are also expected to lie in or close to the plane of the aromatic rings to maximize resonance stabilization.

The solid-state packing of this compound molecules is likely to be governed by a combination of intermolecular forces, including:

Hydrogen Bonding: The hydroxyl group at the 8-position is a potent hydrogen bond donor and can form strong hydrogen bonds with the nitrogen atom of the quinoline ring or the oxygen atoms of the nitro groups of adjacent molecules.

π-π Stacking: The planar aromatic quinoline rings can engage in π-π stacking interactions, which are a common feature in the crystal structures of aromatic compounds.

The formation of metal complexes with this compound would lead to significant changes in the solid-state structure, with the ligand coordinating to the metal center through the nitrogen atom of the quinoline ring and the oxygen atom of the deprotonated hydroxyl group.

Computational Chemistry and Molecular Modeling Studies of 2 Methyl 5,7 Dinitroquinolin 8 Ol and Analogues

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine a molecule's stable geometry and the distribution of its electrons.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and calculating electronic properties, providing a balance between accuracy and computational cost.

For analogues of 2-Methyl-5,7-dinitroquinolin-8-ol, such as 5,7-dichloro-8-hydroxy-2-methyl quinoline (B57606), DFT calculations are used to determine the most stable three-dimensional arrangement of the atoms. researchgate.net This optimized geometry is the foundation for all other computational property predictions.

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net

In a study of the analogue 5,7-dichloro-8-hydroxy-2-methyl quinoline, the HOMO was found to be localized over the entire molecule, while the LUMO was concentrated on the quinoline ring system. researchgate.net This distribution is crucial for understanding the molecule's charge transfer properties.

The energies of these orbitals allow for the calculation of various reactivity descriptors, which predict how the molecule will behave in a chemical reaction.

Table 1: Global Reactivity Descriptors for a Quinoline Analogue

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity of a species to accept electrons. |

This table outlines the key global reactivity descriptors derived from HOMO and LUMO energies, which are essential for predicting the chemical behavior of quinoline derivatives.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing different potential values.

Typically, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions denote positive potential, indicating sites for nucleophilic attack. nih.gov For quinoline derivatives, the negative potential is often localized around electronegative atoms like oxygen and nitrogen, highlighting these as key sites for interaction. nih.govresearchgate.net The hydrogen of the hydroxyl group usually shows a high positive potential, making it a likely site for hydrogen bonding. nih.gov

Computational methods can predict various spectroscopic parameters. By calculating the vibrational frequencies, it is possible to generate a theoretical Infrared (IR) spectrum. Similarly, calculations of electronic transition energies can predict the Ultraviolet-Visible (UV-Vis) absorption spectrum, and the magnetic shielding of atomic nuclei can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net These theoretical spectra are invaluable for interpreting and confirming experimental data. For quinoline derivatives, DFT calculations have been shown to provide vibrational and electronic features consistent with experimental findings. researchgate.net

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time, providing a detailed view of their dynamic nature and interactions with their environment. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 5,7-dichloro-8-hydroxy-2-methyl quinoline |

Ligand-Target Interactions and Binding Mechanism Predictions

While specific molecular docking and dynamics studies on this compound are not extensively documented in publicly available literature, the general principles of ligand-target interactions for quinoline derivatives have been explored through computational methods. These studies typically involve predicting the binding affinity and mode of interaction of quinoline compounds with various protein targets. For instance, molecular docking studies on other quinoline derivatives have been used to assess their potential as inhibitors for enzymes like HIV non-nucleoside reverse transcriptase and as anticancer agents targeting proteins like CB1a. nih.govnih.gov These computational analyses help in identifying key amino acid residues involved in the binding and in understanding the structure-activity relationships. nih.gov

In a broader context, in silico studies of quinoline derivatives often employ molecular docking to predict the binding poses and interaction energies within the active sites of target proteins. tandfonline.comresearchgate.net Such predictions are fundamental in drug design, offering a rational basis for the synthesis of new, more potent analogues. researchgate.net

Table 1: Representative Molecular Docking Parameters for Quinoline Derivatives (Illustrative)

| Parameter | Description | Typical Values/Observations |

| Binding Affinity | The strength of the binding between the ligand and the target protein, often expressed in kcal/mol. | For active quinoline derivatives, values are often observed in the range of -5 to -11 kcal/mol. nih.govnih.gov |

| Hydrogen Bonds | The formation of hydrogen bonds between the ligand and amino acid residues in the target's binding site. | Crucial for stabilizing the ligand-protein complex. The number and nature of these bonds are key indicators of binding specificity. |

| Hydrophobic Interactions | Non-polar interactions between the ligand and hydrophobic residues of the target protein. | The quinoline scaffold itself often participates in significant hydrophobic interactions. |

| Pi-Pi Stacking | Interactions between the aromatic rings of the ligand and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan). | The aromatic system of the quinoline ring is a prime candidate for such interactions. |

Conformational Dynamics and Stability of Compound-Target Complexes

Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational dynamics and stability of ligand-protein complexes. nih.gov For quinoline derivatives, MD simulations have been employed to study the stability of their complexes with biological targets such as the protease of SARS-CoV-2 and acetylcholinesterase. nih.govnih.gov These simulations provide insights into the flexibility of both the ligand and the protein upon binding and can reveal changes in the protein's secondary structure.

The stability of the complex is often assessed by analyzing the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time. A stable complex will typically show a plateau in the RMSD values. Furthermore, MD simulations can elucidate the dynamic behavior of the ligand within the binding pocket, including conformational changes that may occur upon binding. acs.org

Table 2: Key Analyses in Molecular Dynamics Simulations of Ligand-Target Complexes (Illustrative for Quinoline Derivatives)

| Analysis | Description | Insights Gained |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the superimposed protein or ligand over time, relative to a reference structure. | Indicates the stability of the protein-ligand complex. Lower, stable RMSD values suggest a stable binding mode. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues around their average positions. | Identifies flexible and rigid regions of the protein upon ligand binding. |

| Radius of Gyration (Rg) | A measure of the compactness of the protein structure. | Changes in Rg can indicate conformational changes (e.g., opening or closing of a binding pocket) during the simulation. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Provides a dynamic view of the key interactions that stabilize the complex. |

Theoretical Studies on Reaction Mechanisms and Regioselectivity (e.g., Nitration Pathways)

Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the reaction mechanisms and regioselectivity of synthetic routes leading to compounds like this compound. mdpi.com

In the synthesis of this compound from 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde using nitric acid, a theoretical investigation into the reaction pathway was conducted. nih.govmdpi.com It was proposed that the reaction does not proceed through a simple oxidation of the aldehyde groups to carboxylic acids followed by decarboxylation and subsequent nitration. Instead, a more probable mechanism involves the oxidation of the aldehyde groups to nitrate (B79036) esters, which then undergo rearrangement. nih.govmdpi.com

DFT calculations were performed on a related reactant, 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde, to analyze its structural properties. mdpi.com These calculations revealed a longer C6-C7 bond length (1.410 Å) compared to a similar compound, suggesting that this bond might be more susceptible to cleavage under certain reaction conditions. mdpi.com This type of computational analysis provides valuable insights into the reactivity and potential side reactions that can occur during synthesis. The regioselectivity of the nitration of quinoline derivatives is a well-studied area, with the positions of the nitro groups being influenced by the existing substituents on the quinoline ring. nih.govtandfonline.com

Table 3: Proposed Nitration Pathway for the Formation of this compound

| Step | Description | Supporting Evidence/Hypothesis |

| 1. Starting Material | 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde is treated with nitric acid. nih.govmdpi.com | Experimental observation. nih.govmdpi.com |

| 2. Proposed Mechanism | Oxidation of the aldehyde groups to nitrate esters, followed by rearrangement and nitration of the quinoline ring. nih.govmdpi.com | This pathway is considered more likely than the oxidation-decarboxylation-nitration sequence. nih.govmdpi.com |

| 3. Final Product | Formation of this compound. nih.govmdpi.com | Characterized by spectroscopic methods. mdpi.com |

Structure Activity Relationship Sar Studies and Rational Design in Dinitroquinolinol Research

Influence of Substitution Patterns on Biological Efficacy

The presence of a methyl group at the C-2 position of the quinoline (B57606) ring has a variable impact on biological activity, which appears to be dependent on the specific biological target and the other substituents present on the ring. Research on the antifungal properties of various substituted 2-methyl-8-quinolinols has shown that these analogues were often less active than the corresponding 8-quinolinols lacking the 2-methyl group. nih.gov For instance, in a study testing compounds against five different fungi, only the 5,7-dichloro and 5,7-dibromo derivatives of 2-methyl-8-quinolinol demonstrated high fungitoxicity, while other 2-methyl analogues were less potent than their non-methylated counterparts. nih.gov

Conversely, a separate SAR study on the growth inhibitory activity of hydroxyquinolines against various intestinal bacteria indicated that the position of the hydroxyl group was the critical determinant of efficacy, particularly at the C-8 position. nih.gov In that context, the presence or absence of a methyl group on the quinoline ring did not appear to significantly influence the observed antibacterial activity. nih.gov This suggests that the contribution of the 2-methyl group is not universally enhancing or diminishing but is instead context-dependent, potentially influencing factors like steric hindrance at the target binding site or modifying the electronic properties of the entire molecule in subtle ways that affect its interaction with specific biological systems.

Substitutions at the 5- and 7-positions of the quinoline ring are critical in modulating the pharmacological profiles of 8-hydroxyquinoline (B1678124) derivatives. The introduction of electron-withdrawing groups, such as nitro (NO₂) or halogen groups, at these positions significantly influences the molecule's electronic properties and, consequently, its biological activity.

Studies on related 2-methyl-8-quinolinol derivatives have demonstrated the profound effect of 5,7-substituents. For example, 5,7-dichloro- and 5,7-dibromo-2-methyl-8-quinolinol were found to be the most potent antifungal agents among a series of sixteen tested derivatives, highlighting the importance of halogenation at these sites. nih.gov Further research involving platinum(II) complexes with 5,7-dihalo-2-methyl-8-quinolinol ligands concluded that the substitution groups at the 5- and 7-positions play a crucial role in determining the anti-proliferative activity of the resulting metal complexes. researchgate.net While direct studies on the 5,7-dinitro moiety in 2-Methyl-5,7-dinitroquinolin-8-ol are less common in the reviewed literature, the strong electron-withdrawing nature of the two nitro groups is expected to significantly impact the acidity of the 8-hydroxyl group and the electron distribution across the aromatic system. This alteration profoundly affects the compound's metal-chelating properties and its potential interactions with biological macromolecules.

| Substituent at 5,7-positions | Observed Biological Effect | Reference |

| Dichloro | Most fungitoxic among tested compounds | nih.gov |

| Dibromo | Most fungitoxic among tested compounds | nih.gov |

| Dihalo (general) | Plays a key role in anti-proliferative activity of Pt(II) complexes | researchgate.net |

The 8-hydroxyl group is arguably the most critical functional group for the biological activity of the 8-hydroxyquinoline scaffold. Its close proximity to the nitrogen atom at the 1-position allows it to act as a potent monoprotic bidentate chelating agent. nih.gov This unique structural arrangement enables 8-hydroxyquinoline and its derivatives to form stable complexes with a wide variety of divalent and trivalent metal ions. nih.govnih.gov

Most of the bioactivities associated with 8-hydroxyquinoline derivatives are derived from this metal-chelating ability. nih.govdovepress.com By binding to essential metal ions, these compounds can disrupt metal homeostasis, which is a key factor in the pathogenesis of various diseases, including cancer and neurodegenerative disorders. dovepress.com The chelation of metal ions can inhibit metalloenzymes or generate reactive oxygen species, leading to cellular damage and apoptosis in target cells. The 8-hydroxyl group is the only one among the seven isomeric monohydroxyquinolines that confers this potent chelating capability, making its presence at the C-8 position essential for this primary mechanism of action. nih.govdovepress.com

| Metal Ions Chelated by 8-Hydroxyquinoline |

| Copper (Cu²⁺) |

| Zinc (Zn²⁺) |

| Bismuth (Bi²⁺) |

| Manganese (Mn²⁺) |

| Magnesium (Mg²⁺) |

| Cadmium (Cd²⁺) |

| Nickel (Ni²⁺) |

| Iron (Fe³⁺) |

| Aluminum (Al³⁺) |

Source: nih.gov

Quantitative Structure-Activity Relationships (QSAR) and In Silico Modeling

To further refine the design of novel dinitroquinolinol compounds, researchers employ computational techniques like Quantitative Structure-Activity Relationships (QSAR) and molecular docking. These in silico methods provide deep insights into the molecular properties that drive biological activity and predict how a ligand will interact with its biological target.

QSAR analysis is a computational methodology that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov This is achieved by calculating various molecular descriptors, which are numerical values that describe the physicochemical properties of the molecules, and correlating them with the observed biological response using statistical methods like multiple linear regression (MLR) or machine learning algorithms. nih.govnih.gov

For quinoline and related derivatives, QSAR studies have successfully identified key descriptors that influence their activity. These can include topological descriptors, electronic descriptors, and spatial (3D) descriptors. The goal is to develop a predictive model that can explain the origin of the compound's activity and be used to design new molecules with enhanced potency before they are synthesized in the lab. nih.govufv.br

| Descriptor Type | Examples | Relevance in QSAR Models of Quinolone Derivatives | Reference |

| Topological/2D | PJI2 (2D Petitjean shape index), nBM (number of non-aromatic bonds) | Affects anti-malaria activity | nih.gov |

| Electronic | MAXDP (maximum positive charge) | Affects cytotoxicity | nih.gov |

| Spatial/3D | MoRSE descriptors (3D Molecule Representation of Structures from Electron diffraction) | Used to model AKR1C3 inhibitory activity | japsonline.com |

| Thermodynamic | X1sol (a solvation descriptor) | Affects cytotoxicity | nih.gov |

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or enzyme. mdpi.com This technique simulates the binding process and calculates a scoring function, often expressed as binding energy, to estimate the strength of the interaction. It provides a detailed, three-dimensional view of the binding mode, revealing key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the ligand-receptor complex. nih.govresearchgate.net

In the context of quinolinol research, docking studies are invaluable for understanding how these compounds interact with their biological targets at the molecular level. For instance, docking has been used to study the binding of quinoline derivatives to the active sites of targets like P-glycoprotein, which is involved in cancer drug resistance, and various protein kinases. nih.govresearchgate.netresearchgate.net The results of these studies can guide the rational design of new derivatives with improved binding affinity and selectivity, ultimately leading to more effective therapeutic agents. mdpi.com

| Ligand/Derivative Class | Target Protein | Key Findings from Docking | Reference |

| 2-Methyl-8-nitroquinoline | Not specified, general drug candidacy | Aromatic substitutions generally improved drug candidacy. | researchgate.net |

| Quinoline Derivatives | P-glycoprotein (6C0V) | Identified significant binding affinities via hydrophobic and H-bond interactions. | nih.gov |

| 2-Methylperlolidine | Human Abl kinase domain (2HYY) | Showed good interaction with the active site of the receptor. | researchgate.net |

| 5,8-Quinolinedione-betulin hybrids | SARS-CoV-2 Proteins (Mpro, PLpro) | Compounds with high dock scores were identified as potential anti-SARS-CoV-2 candidates. | mdpi.com |

Strategies for Structural Optimization and Lead Compound Development

The development of lead compounds from the 8-hydroxyquinoline (8-HQ) scaffold is a focal point of medicinal chemistry research. nih.gov The core structure, a bicyclic system composed of a pyridine (B92270) ring fused to a phenol, offers a versatile platform for synthetic modification. nih.govmdpi.com Researchers have explored extensive modifications to develop potent, target-based agents for a variety of therapeutic areas. nih.gov The metal-chelating property of the 8-hydroxyquinoline moiety is a key feature that contributes to its biological activities but also necessitates careful design to mitigate potential toxicity from non-specific metal binding. nih.govnih.gov

Modifications to Enhance Selectivity and Potency

The potency and selectivity of 8-hydroxyquinoline derivatives are highly dependent on the nature and position of substituents on the quinoline ring system. While specific SAR data for this compound is not extensively detailed in the reviewed literature, the general principles of modifying the 8-HQ scaffold can be inferred from related analogues.

Strategic modifications typically involve introducing various functional groups at different positions of the quinoline core. For instance, the introduction of halogen atoms, such as in 5,7-dichloro-8-hydroxy-2-methylquinoline, significantly alters the electronic and lipophilic properties of the molecule, which in turn influences its biological activity. sigmaaldrich.comsigmaaldrich.com The methyl group at the C-2 position, as seen in the subject compound, is another common modification.

The goal of these modifications is to modulate the compound's interaction with its biological target, enhance its ability to cross cell membranes, and alter its metal-chelation properties to achieve a desired therapeutic effect with improved selectivity and reduced off-target effects.

Table 1: Examples of Structural Modifications on the 8-Hydroxyquinoline Scaffold

| Position of Modification | Type of Substituent | Potential Impact on Activity |

| C2 | Alkyl (e.g., Methyl) | Influences steric interactions and lipophilicity |

| C5 | Halogen (e.g., Chloro) | Alters electronic properties and membrane permeability |

| C7 | Halogen (e.g., Chloro) | Modifies pKa and metal-chelating affinity |

| C5, C7 | Nitro Groups | Act as strong electron-withdrawing groups, affecting reactivity |

Prodrug Design Approaches utilizing 8-Hydroxyquinoline Scaffold

Prodrug design is a critical strategy to overcome challenges associated with the 8-hydroxyquinoline scaffold, such as non-specific toxicity that can arise from its inherent metal-chelating ability. nih.gov The primary approach involves masking the crucial 8-hydroxyl group or the quinoline nitrogen to render the molecule temporarily inactive. nih.govnih.gov This masking prevents premature metal chelation until the active compound is released at the desired site of action by a specific trigger. nih.govresearchgate.net

Several innovative prodrug strategies have been developed:

O-Masking with Photolabile Groups : One method involves converting the 8-hydroxyl group into a sulfonate ester, such as a methanesulfonyl or 2-aminoethanesulfonyl derivative. nih.govresearchgate.net These sulfonates are generally stable under normal physiological conditions but can be cleaved by photoirradiation, releasing the active 8-hydroxyquinoline inhibitor. nih.govresearchgate.net This provides a mechanism for spatiotemporal control over drug activation.

N-Masking and Dual-Masking : An alternative approach is the alkylation of the quinoline nitrogen to form N-masked quinolinium prodrugs. nih.gov These compounds can be designed to release the active 8-HQ molecule in response to specific biological stimuli, such as elevated hydrogen peroxide (H₂O₂) levels or the presence of enzymes like β-glucosidase, which are often associated with cancer cells. nih.gov This strategy can improve cancer cell selectivity. nih.gov Furthermore, researchers have developed dual-masked prodrugs where both the hydroxyl and nitrogen sites are protected, requiring two separate stimuli for non-sequential activation. nih.gov

Glycoconjugation : Attaching a carbohydrate moiety to the 8-hydroxyquinoline scaffold is another prodrug strategy. researchgate.net This approach, known as glycoconjugation, aims to leverage glucose transporters that are often overexpressed in cancer cells to achieve targeted delivery. researchgate.net The glycoconjugate can be metabolized within the cell by hydrolytic enzymes to release the active drug. researchgate.net

Table 2: Prodrug Strategies for the 8-Hydroxyquinoline Scaffold

| Masking Position | Masking Group | Activation Stimulus | Purpose | Reference |

| 8-Hydroxyl (O-Masking) | Sulfonate Ester | Light (Photolysis) | Spatiotemporal drug release | nih.govresearchgate.net |

| Quinoline Nitrogen (N-Masking) | Alkyl Group | H₂O₂ or β-glucosidase | Tumor-specific activation | nih.gov |

| 8-Hydroxyl and Quinoline N | Dual-Masking Groups | Two distinct stimuli (e.g., UV/H₂O₂) | Improved safety and targeted release | nih.gov |

| Scaffold | Carbohydrate Moiety | Hydrolytic Enzymes | Targeting via glucose transporters | researchgate.net |

Advanced Applications and Emerging Research Directions for Dinitroquinolinol Derivatives

Ligand Development for Coordination Chemistry and Material Science Applications

The 8-hydroxyquinoline (B1678124) scaffold is a well-established ligand in coordination chemistry, known for forming stable complexes with a wide array of metal ions. researchgate.net The introduction of methyl and dinitro substituents onto this core, as seen in 2-Methyl-5,7-dinitroquinolin-8-ol, modifies the ligand's steric and electronic properties, thereby influencing the characteristics of the resulting metal complexes.

The synthesis of metal complexes with quinoline (B57606) derivatives is a cornerstone of coordination chemistry, with numerous methods developed to create diverse structures. rsc.org For derivatives like this compound, the synthesis of their metal complexes typically involves the reaction of the ligand with a suitable metal salt in a solvent. The deprotonation of the hydroxyl group on the quinoline ring facilitates coordination with the metal ion, forming a stable chelate. researchgate.net

A general synthetic approach involves dissolving the quinoline derivative and a metal salt, such as a metal acetate (B1210297) or chloride, in a suitable solvent like ethanol (B145695) or methanol (B129727). nih.gov The mixture is then refluxed for a period, during which the complex precipitates out of the solution. nih.gov The resulting solid complex can then be filtered, washed, and purified. For instance, a zinc(II) complex of 2-methyl-8-quinolinol was synthesized by reacting the ligand with zinc iodide in methanol at 60°C, which yielded yellow crystals of the complex.

Characterization of these newly synthesized complexes is crucial to confirm their structure and properties. A suite of analytical techniques is employed for this purpose.

| Characterization Technique | Information Obtained | Example from Research |

| Elemental Analysis (CHN) | Confirms the empirical formula of the complex by determining the percentage composition of carbon, hydrogen, and nitrogen. | Used to characterize a zinc complex of 2-methyl-8-quinolinol. |

| FT-IR Spectroscopy | Identifies the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups, such as the C=N and C-O bands. | The shift in the v(C=N) and the appearance of a new band for v(M-N) and v(M-O) confirms coordination. researchgate.net |

| ¹H and ¹³C NMR Spectroscopy | Provides detailed information about the structure of the ligand and how it changes upon complexation. | Used to characterize a zinc complex of 2-methyl-8-quinolinol. |

| UV-Vis Spectroscopy | Investigates the electronic transitions within the complex, providing insights into its electronic structure. | The electronic spectra of quinoline complexes show transitions that are assigned to the ligand and charge transfer bands. researchgate.net |

| X-ray Diffraction | Determines the precise three-dimensional arrangement of atoms in the crystal, providing definitive structural information, including bond lengths and angles. | Confirmed the molecular structure of a (Me-HQ-H)[ZnI₂(Me-HQ)] complex. |

| Magnetic Susceptibility | Determines the magnetic properties of the complex, which can help to deduce the geometry and the oxidation state of the metal ion. | Used to suggest the geometry of various transition metal complexes. nih.gov |

| Molar Conductance | Measures the electrolytic nature of the complex in solution, indicating whether the ligands are inside or outside the coordination sphere. | Low molar conductance values suggest a non-electrolytic nature for the complexes. researchgate.net |

The synthesis and characterization of these metal complexes are fundamental steps toward exploring their potential applications in various fields of material science.

The photoluminescent properties of metal complexes of 8-hydroxyquinoline and its derivatives have garnered significant attention for their potential use in optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs). researchgate.net The ligand this compound itself has been noted to form yellow luminescent crystals, suggesting its potential in this area. cymitquimica.com

Research has demonstrated that zinc(II) complexes of 2-methyl-8-quinolinol can be used as dopants in the emissive layer of OLEDs, resulting in green electroluminescence. In these studies, the zinc complex was incorporated into a host material, and the resulting devices emitted light at wavelengths around 517 nm and 539 nm when a voltage was applied. It was observed that the concentration of the dopant played a crucial role, with higher levels leading to self-quenching and reduced device efficiency due to charge trapping. This highlights the importance of optimizing the device architecture and material composition to maximize performance.

The development of fluorescent chemical sensors is another promising application for dinitroquinolinol derivatives. The principle behind these sensors often relies on a change in the fluorescence signal of a molecule upon binding to a specific analyte. mdpi.comnih.gov Chromophore-modified cyclodextrins, for example, have been developed as "turn-on" or "turn-off" fluorescent sensors, where the fluorescence intensity is either enhanced or quenched upon guest binding. mdpi.comnih.gov Metal complexes of this compound, with their inherent luminescent properties, could be designed to function as chemosensors. The binding of an analyte to the metal center or the ligand could perturb the electronic structure of the complex, leading to a detectable change in its fluorescence emission.

Exploration of Dinitroquinolinols in Diagnostics or Imaging

While direct research on the use of this compound in diagnostics or imaging is still emerging, the broader family of quinoline derivatives has shown significant promise in this field. Specifically, quinoline-based fluorescent probes are being developed for bioimaging applications. nih.gov

One notable example is the development of a novel quinoline-based fluorescent probe, KSNP117, for sentinel lymph node mapping. nih.gov In vivo studies showed that this probe accumulates in the sentinel lymph nodes of mice shortly after injection, allowing for their clear visualization through fluorescent imaging. nih.gov Importantly, the probe demonstrated good biocompatibility and serum stability, which are critical requirements for any in vivo imaging agent. nih.gov

Given that metal complexes of quinoline derivatives can exhibit strong fluorescence, it is plausible that dinitroquinolinols like this compound could be developed into fluorescent probes for diagnostic and imaging purposes. The strong luminescence of their metal complexes could be harnessed for high-contrast imaging. Future research could focus on conjugating these dinitroquinolinol complexes to biomolecules to target specific cells or tissues, or on designing them to be responsive to particular biological analytes, opening up new avenues for their use in medical diagnostics.

Future Perspectives in Quinoline Derivative Research

The field of quinoline derivative research is continuously evolving, driven by advancements in both chemical synthesis and computational drug design. The structural versatility of the quinoline scaffold allows for a wide range of chemical modifications to fine-tune its biological and material properties. rsc.orgnih.gov

Modern drug discovery heavily relies on computer-aided drug design (CADD) to accelerate the identification and optimization of lead compounds. researchgate.netnih.gov These computational techniques are particularly well-suited for the study of quinoline derivatives.

| Computational Technique | Application in Quinoline Research | Key Advantages |

| Molecular Docking | Predicts the preferred binding orientation of a quinoline derivative to a biological target, such as an enzyme or receptor. nih.govmdpi.com | Reduces the time and cost of drug discovery by prioritizing compounds for synthesis and biological testing. mdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that correlate the chemical structure of quinoline derivatives with their biological activity. mdpi.comnih.gov | Enables the prediction of the activity of novel, unsynthesized compounds and guides the design of more potent derivatives. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of a quinoline derivative-protein complex over time, providing insights into the stability of the interaction. mdpi.comresearchgate.net | Helps to understand the mechanism of action at a molecular level and to refine the binding mode predicted by docking. |

| Pharmacophore Modeling | Identifies the essential three-dimensional arrangement of functional groups in a quinoline derivative that is responsible for its biological activity. nih.gov | Can be used to screen large databases of compounds for molecules with the desired features. |

By applying these advanced drug design techniques to this compound, researchers can computationally screen its potential interactions with a vast number of biological targets. This in-silico approach can help to identify promising therapeutic applications and guide the synthesis of new derivatives with enhanced activity and selectivity. mdpi.com

The diverse pharmacological activities of quinoline derivatives have spurred research into their effects on a wide range of biological targets. nih.govbiointerfaceresearch.com This suggests that this compound and its analogs could have therapeutic potential in various diseases.

Recent research has identified several novel biological targets for quinoline derivatives:

EGFR/HER-2: Dual inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) based on the quinoline scaffold have been developed as potential anti-cancer agents. rsc.org

NLRP3 Inflammasome: Novel quinoline analogs have been discovered that can inhibit the NLRP3 inflammasome, a key player in inflammatory diseases. nih.gov These compounds have shown anti-inflammatory effects in a mouse model of ulcerative colitis. nih.gov

DNA Gyrase: Quinolone antibiotics are well-known inhibitors of bacterial DNA gyrase. researchgate.net New quinoline derivatives are being designed and tested for their antimicrobial activity through this mechanism. researchgate.net

Apoptosis Induction: Certain substituted nitroquinolines have been shown to induce apoptosis (programmed cell death) in cancer cells, highlighting their potential as anticancer agents. nih.gov

The exploration of these and other novel biological targets for dinitroquinolinol derivatives represents a vibrant area of future research. By combining advanced drug design techniques with biological screening against a panel of targets, it may be possible to uncover new therapeutic applications for this fascinating class of compounds.

Combination Therapies and Multitarget Approaches

The complexity of diseases, particularly cancer, often necessitates therapeutic strategies that can address multiple pathological pathways simultaneously. Combination therapies, which involve the use of two or more drugs, and the development of multitarget agents, single molecules designed to interact with multiple biological targets, represent promising approaches to enhance therapeutic efficacy and overcome drug resistance.

Combination Therapies:

The rationale behind combination therapies is to achieve synergistic or additive effects, where the combined therapeutic outcome is greater than the sum of the effects of individual drugs. This can be achieved by targeting different but complementary pathways, overcoming resistance mechanisms, or reducing the toxicity of individual agents by using them at lower doses.

Future research could explore the synergistic potential of this compound with existing anticancer drugs. The table below outlines a hypothetical framework for such studies, based on common combination strategies.

| Potential Combination Agent | Rationale for Combination with a Dinitroquinolinol Derivative | Potential Endpoints for Investigation |

| DNA Damaging Agents (e.g., Cisplatin) | Dinitro-aromatic compounds can modulate cellular responses to DNA damage. The combination could enhance cancer cell killing. | Cell viability assays, apoptosis markers, DNA damage response pathways. |

| Topoisomerase Inhibitors (e.g., Etoposide) | Quinoline scaffolds are known to interact with topoisomerases. A combination could lead to enhanced inhibition of DNA replication in cancer cells. | Topoisomerase activity assays, cell cycle analysis, tumor growth inhibition in vivo. |

| Targeted Therapies (e.g., EGFR inhibitors) | Cross-talk between signaling pathways is common in cancer. Combining a dinitroquinolinol with a targeted agent could prevent pathway reactivation and resistance. | Western blot for signaling proteins, cell migration and invasion assays. |

Multitarget Approaches:

The development of single molecules that can modulate multiple targets offers advantages over combination therapies, including simplified pharmacokinetics and potentially better patient compliance. The quinoline scaffold is a privileged structure in medicinal chemistry, known to form the basis of drugs with diverse biological activities. This makes it an attractive template for the design of multitarget agents.

Research into multitarget quinoline derivatives has focused on creating compounds that can, for example, inhibit both tumor growth and angiogenesis, or that possess both cytotoxic and anti-inflammatory properties. The dinitro substitution on the quinoline ring of this compound suggests that it may have multiple mechanisms of action, including the generation of reactive oxygen species (ROS) and the chelation of metal ions, both of which can impact various cellular processes.

The table below summarizes potential multitarget applications for dinitroquinolinol derivatives based on the known activities of similar compounds.

| Potential Dual Targets | Therapeutic Rationale | Key Research Areas |

| Kinase Inhibition and DNA Intercalation | Simultaneously targeting signaling pathways and DNA replication can provide a robust anticancer effect. | Kinase profiling, DNA binding studies, in vitro and in vivo tumor models. |

| Metal Chelation and ROS Modulation | Altering metal homeostasis and inducing oxidative stress are known anticancer strategies. | Measurement of intracellular metal ion concentrations, ROS production assays, antioxidant enzyme activity. |

| Inhibition of Topoisomerase and Tubulin Polymerization | Disrupting both DNA topology and cytoskeletal dynamics can effectively halt cell division. | Topoisomerase and tubulin polymerization assays, cell cycle analysis, immunofluorescence microscopy. |

Although direct experimental data for this compound in these advanced applications is currently lacking, the existing body of research on related quinoline and dinitro-aromatic compounds provides a strong foundation for future investigations. The exploration of this compound in combination therapies and as a multitarget agent could unlock its full therapeutic potential.

Environmental Implications and Responsible Research Considerations

Environmental Fate and Potential Impact of Dinitroquinoline Derivatives

The introduction of any new chemical into the ecosystem requires an understanding of its persistence, degradation, and potential toxicity. While specific data on 2-Methyl-5,7-dinitroquinolin-8-ol is limited, the broader class of quinoline (B57606) derivatives has been studied, providing insights into their likely environmental behavior. mq.edu.auchemicalbook.com These compounds are considered emerging contaminants due to their widespread use and potential for persistence in various environmental matrices. mq.edu.auchemicalbook.comosha.gov

Quinoline and its derivatives can exhibit significant toxicity in aquatic ecosystems. fishersci.com Studies on parent compounds and their hydroxylated metabolites have revealed varying levels of ecotoxicological risk. For instance, while the parent compound quinoline shows genotoxicity with metabolic activation, its hydroxylation can lead to a detoxification in this regard. fishersci.com However, many hydroxylated quinoline derivatives still demonstrate notable toxicity in assays involving aquatic organisms like Daphnia magna and the bacterium Vibrio fischeri. fishersci.com The highest ecotoxic potential for this class of compounds is often observed in the Vibrio fischeri luminescence-inhibition assay. fishersci.com Given the structure of this compound, which includes nitro groups known for their environmental concerns, its potential for aquatic toxicity warrants careful consideration and management to prevent its release into waterways. lgcstandards.com

Interactive Table: Ecotoxicity of Quinoline and its Derivatives

| Organism/Test | Compound Class | Observed Effect | Reference |

| Vibrio fischeri | Hydroxylated Quinolines | High luminescence inhibition | fishersci.com |

| Daphnia magna | Hydroxylated Quinolines | Immobilization | fishersci.com |

| Algae | Quinoline, Isoquinoline | Adverse effects | fishersci.com |

| SOS-Chromotest | Quinoline | Genotoxicity with metabolic activation | fishersci.com |

The persistence of quinoline derivatives in the environment is variable and depends heavily on environmental conditions. carlroth.com Quinoline itself is not considered persistent in surface water due to photooxidation, with a modeled half-life of 14–23 days in summer. carlroth.com Similarly, it can biodegrade in soil when conditions are favorable for microbial growth. carlroth.com However, evidence suggests that these compounds can be difficult for microorganisms to degrade in deep soil and groundwater, where conditions like low oxygen, low temperatures, and fewer carbon sources are common. carlroth.com The presence of nitro groups on the quinoline ring, as in this compound, may further influence its persistence and degradation pathways. Some studies have explored methods like photocatalytic oxidation to degrade quinoline, achieving removal efficiencies of up to 84% under specific laboratory conditions. case.edu Such remediation strategies could be crucial for addressing potential contamination. case.edu

Adherence to Green Chemistry Principles in Chemical Synthesis

The synthesis of complex molecules like dinitroquinoline derivatives traditionally involves methods that can be hazardous and environmentally damaging. fishersci.comfishersci.fr Recognizing these drawbacks, modern chemical synthesis increasingly emphasizes the principles of green chemistry, aiming to create more sustainable and safer processes. fishersci.comfishersci.com

A primary goal of green chemistry is the prevention of waste. fishersci.com Traditional quinoline synthesis methods, such as the Skraup or Friedlander reactions, often require harsh conditions, stoichiometric amounts of hazardous reagents, and generate significant waste. fishersci.comcsub.edu To mitigate this, researchers have developed innovative techniques that improve efficiency and reduce byproducts. The use of nanocatalysts, for example, can facilitate quinoline synthesis under milder, solvent-free conditions with high yields (85-96%) and fast reaction times, significantly lowering the generation of hazardous waste. lgcstandards.com One-pot synthesis protocols and methods that utilize microwave or ultrasound energy also contribute to waste reduction by simplifying procedures and often eliminating the need for intermediate separation steps. fishersci.commdpi.com

The seventh principle of green chemistry encourages the use of renewable raw materials instead of depletable ones. cdc.gov In quinoline synthesis, this involves replacing petrochemical-based starting materials with those derived from biomass. fishersci.com For instance, glycerol (B35011), a byproduct of biodiesel production, and furfural, derived from plant matter, have been successfully used as renewable feedstocks. fishersci.comcsub.edu

The choice of solvent is another critical factor. Many traditional syntheses employ hazardous organic solvents. fishersci.com Green chemistry promotes the switch to safer alternatives like water or ethanol (B145695), or even conducting reactions under solvent-free conditions. fishersci.comcsub.edu Water, in particular, is an ideal green solvent for its non-toxicity and availability. csub.edu The use of formic acid, which is biodegradable, has also been explored as an environmentally friendly catalyst and reaction medium. fishersci.com

Interactive Table: Green Chemistry Approaches in Quinoline Synthesis

| Green Chemistry Principle | Application in Quinoline Synthesis | Example(s) | Reference(s) |

| Waste Prevention | Use of efficient nanocatalysts, one-pot synthesis. | Fe3O4 NPs-cell, NF-ZnO | lgcstandards.com |

| Safer Solvents | Replacement of hazardous organic solvents. | Water, Ethanol | fishersci.comcsub.edu |

| Renewable Feedstocks | Use of biomass-derived starting materials. | Glycerol, Furfural | fishersci.comcsub.edu |

| Energy Efficiency | Use of alternative energy sources. | Microwave irradiation, Ultrasound | fishersci.comcsub.edu |

Occupational Safety and Handling in Research Laboratories

The handling of this compound requires strict adherence to safety protocols due to its potential hazards as a nitroaromatic compound. lgcstandards.comfishersci.com Dinitro compounds are often high-energy materials and must be handled with care. fishersci.com

Safe laboratory practice begins with a comprehensive risk assessment. mq.edu.au Researchers must handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. osha.govfishersci.fr The use of appropriate Personal Protective Equipment (PPE) is mandatory. fishersci.com This includes:

Eye Protection : Chemical safety goggles or a face shield to prevent contact with the eyes. mdpi.com

Hand Protection : Chemical-resistant gloves, which must be inspected before use and removed carefully to avoid skin contamination. fishersci.com

Body Protection : A long-sleeved lab coat and appropriate clothing that covers all exposed skin. mq.edu.au

Storage is critical for safety. The compound should be kept in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, ignition sources, and incompatible materials like strong oxidizing agents. lgcstandards.comcase.edu

In case of a spill, the area should be evacuated and the spill should be cleaned up using appropriate absorbent materials, while wearing full PPE. mq.edu.aufishersci.com Waste disposal must follow institutional and regulatory guidelines for hazardous chemical waste; the compound should never be disposed of down the drain. lgcstandards.comfishersci.com Following these established safety procedures is essential to minimize risk to researchers and the environment. fishersci.com

Safe Storage and Disposal Protocols for Dinitro Compounds

The presence of two nitro groups on an aromatic ring classifies this compound as a dinitro compound. Such compounds are often energetic and can be explosive, highlighting the need for stringent safety measures. surendranatheveningcollege.com The primary focus for safe management revolves around proper storage to prevent accidental detonation or reaction, and controlled disposal to mitigate environmental release and ensure safety.

Storage:

Proper storage of dinitro compounds is critical to laboratory safety. Key principles include:

Segregation: These compounds must be stored separately from incompatible materials. ucsb.edu This is crucial to prevent accidental mixing that could lead to fires, explosions, or the release of toxic gases. ucsb.edu In particular, dinitro compounds should be kept away from strong oxidizing agents, flammable materials, and reducing agents. nottingham.ac.ukyork.ac.uk

Controlled Environment: Storage should be in a cool, dry, and dark place in airtight containers. ucsb.edu Exposure to heat, air, or water should be rigorously avoided. ucsb.edu

Labeling: All containers must be clearly and accurately labeled with the chemical name and primary hazard warnings. nottingham.ac.uk

Inventory Management: Maintaining minimal stock levels of hazardous materials is a key principle of laboratory safety. nottingham.ac.ukyork.ac.uk A regular review of stored chemicals helps in the timely disposal of materials that are no longer needed. nottingham.ac.uk

Disposal:

The disposal of dinitro compounds requires specialized procedures to neutralize their hazardous properties.

Professional Disposal: Due to their potential explosive nature, dinitro compounds should be disposed of through specialist waste contractors or the institution's environmental health and safety (EHS) department. croneri.co.uk

Avoid Drains: These chemicals should never be poured down the drain, as they can react with metals in the plumbing to form highly explosive salts. croneri.co.uk

Waste Labeling: Waste containers must be clearly labeled as "explosive solid waste" to ensure they are handled correctly by disposal personnel. croneri.co.uk

Chemical Treatment: In some cases, chemical treatment can be used to reduce the hazard. For example, some dinitro aromatic compounds can be selectively reduced to less hazardous amino derivatives. google.comresearchgate.net However, such procedures should only be carried out by trained personnel following a validated standard operating procedure (SOP).

Table 1: Storage Incompatibility for Dinitro Aromatic Compounds

| Chemical Class | Compatible? | Potential Hazards of Mixing |

| Mineral Acids (Oxidizing) | Incompatible | Heat, Fire, Toxic Gas Generation calpaclab.com |

| Flammable Solvents | Incompatible | Fire, Explosion nottingham.ac.uk |

| Reducing Agents | Incompatible | Fire, Explosion nottingham.ac.uk |

| Organic Materials (e.g., paper, wood) | Incompatible | Fire, Explosion york.ac.uk |

| Bases | Compatible | |

| Alcohols and Glycols | Compatible | calpaclab.com |

Regulatory Compliance in Academic Research Settings

Research involving hazardous chemicals is governed by a framework of regulations and institutional policies designed to protect researchers and the environment. Academic institutions are required to adhere to national and local regulations concerning the handling of such substances. wwu.edulabmanager.com

Institutional Oversight:

Chemical Hygiene Plan (CHP): A cornerstone of laboratory safety, the CHP is a written program that outlines procedures, equipment, and work practices to protect workers from health hazards associated with hazardous chemicals. labmanager.comumes.edu Research with highly hazardous substances like dinitro compounds requires the development of specific Standard Operating Procedures (SOPs) as part of the CHP. bu.edu

Environmental Health and Safety (EHS): The EHS office is a critical resource, providing guidance, training, and oversight for all aspects of laboratory safety, including chemical storage and waste disposal. umes.edu Researchers must coordinate with EHS for waste pickup and to ensure all procedures comply with institutional and regulatory standards. umes.edu

Prior Approval: Many institutions require researchers to obtain prior approval before working with certain highly hazardous chemicals. umes.edubu.edu This process typically involves a risk assessment and a review of safety protocols by a safety committee or the EHS department. bu.edu

Researcher Responsibilities:

Training: All laboratory personnel must receive comprehensive safety training, including information on the specific hazards of the chemicals they will be working with, emergency procedures, and proper disposal methods. wwu.edubu.edu

Risk Assessment: Before beginning any experiment, researchers must conduct a thorough risk assessment to identify potential hazards and implement appropriate control measures. societyforscience.org

Personal Protective Equipment (PPE): The use of appropriate PPE, such as gloves, eye protection, and lab coats, is mandatory. sigmaaldrich.com For highly hazardous compounds, more specialized PPE may be required.

Documentation: Maintaining accurate records of chemical inventories, risk assessments, and experimental procedures is a key component of regulatory compliance. umes.edu

Adherence to these safety and regulatory frameworks is not merely a matter of compliance but a fundamental aspect of responsible scientific practice, ensuring that research can be conducted without undue risk to individuals or the environment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Methyl-5,7-dinitroquinolin-8-ol, and how can reaction conditions be controlled to improve yield?

- Methodology :

- Nitration and Functionalization : Start with a methyl-substituted quinolin-8-ol precursor. Sequential nitration at positions 5 and 7 requires controlled conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration or decomposition. Use inert atmospheres to stabilize reactive intermediates .

- Purification : Recrystallization from ethanol or acetone (as in ) enhances purity. Monitor reaction progress via TLC or HPLC to isolate intermediates.

- Yield Optimization : Adjust stoichiometry of nitrating agents and reaction time. For example, achieved 89% yield for a brominated analog by stepwise addition of reagents and quenching with Na₂SO₃.

Q. How is single-crystal X-ray diffraction applied to determine the molecular structure and intermolecular interactions of this compound?

- Methodology :

- Crystal Growth : Slow evaporation of ethanol or acetone solutions (as in ) produces diffraction-quality crystals.

- Data Collection : Use a Bruker SMART APEX diffractometer () with Mo-Kα radiation (λ = 0.71073 Å). Apply multi-scan absorption corrections (e.g., SADABS) .

- Refinement : Solve structures via direct methods (SHELXS-97) and refine with SHELXL-96. Key parameters include R-factor (<0.05) and hydrogen-bonding analysis (e.g., O–H⋯N interactions in ) .

Advanced Research Questions

Q. What methodologies are employed to resolve contradictions in spectroscopic data (e.g., NMR, IR) versus crystallographic results for nitro-substituted quinoline derivatives?

- Methodology :

- Cross-Validation : Compare experimental NMR/IR data with computational predictions (DFT calculations for vibrational modes or chemical shifts). For example, used geometric parameters from X-ray data to validate NMR assignments.

- Dynamic Effects : Account for solution-state conformational flexibility (e.g., tautomerism in 8-hydroxyquinolines) that may differ from solid-state structures .

- Crystallographic Artifacts : Re-examine disorder modeling or thermal motion parameters in refinement (e.g., freely refining hydroxy H-atoms as in ) .

Q. How can computational chemistry (e.g., DFT, molecular docking) be integrated with experimental data to predict the reactivity and biological activity of this compound derivatives?

- Methodology :

- Electronic Structure Analysis : Perform DFT calculations (e.g., Gaussian09) to map HOMO/LUMO orbitals and nitro group electron-withdrawing effects, which influence coordination chemistry (as seen in for brominated analogs) .

- Docking Studies : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., metalloproteases). Correlate with in vitro antimicrobial assays, as in ’s evaluation of quinoline amides .

Q. What strategies are effective in analyzing the effects of nitro and methyl substituents on the photophysical and coordination properties of 8-hydroxyquinoline derivatives?

- Methodology :

- Photophysical Studies : Measure UV-Vis absorption/emission spectra in solvents of varying polarity. Compare with analogs like 5,7-dibromo-8-hydroxyquinoline ( ), where bromine enhances spin-orbit coupling for triplet-state emission .

- Coordination Chemistry : Synthesize metal complexes (e.g., Zn²⁺ or Cu²⁺) and analyze stability constants via potentiometry. and highlight hydrogen-bonded dimers influencing metal chelation .

Notes

- Contradiction Handling : When structural data conflict with spectroscopic results (e.g., unexpected tautomer ratios), use variable-temperature NMR or in situ crystallography to capture dynamic behavior .

- Safety Protocols : Follow protocols in for handling nitro compounds (e.g., PPE, waste disposal) to mitigate toxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings